ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring fused with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with acenaphthenequinone to form a Schiff base, which is then reduced to yield the target compound . The reaction conditions often involve refluxing in ethanol with appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug design.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate: This compound shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate: A methyl ester analog that may exhibit different reactivity and solubility properties.
Uniqueness
Ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[(1,3-dioxoisoindol-2-yl)methyl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(22)12-7-17-9-18-13(12)8-19-14(20)10-5-3-4-6-11(10)15(19)21/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTNTJCAKLTXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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